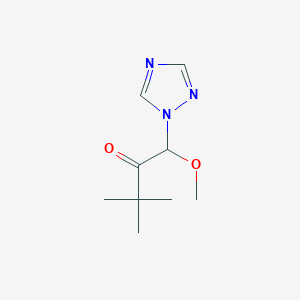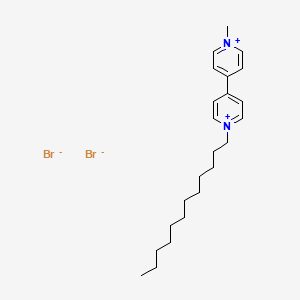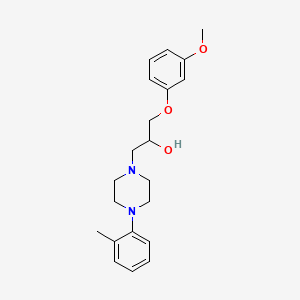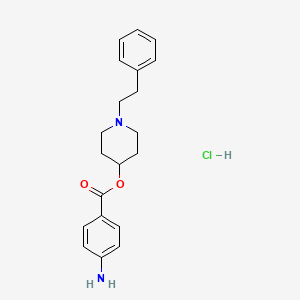
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to bind with various enzymes and receptors in biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with methoxyacyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific enzymes and receptors in biological systems. The triazole ring structure facilitates binding with these molecular targets, leading to various physiological effects. For example, in plants, it influences hormone levels, thereby regulating root growth and development .
Comparaison Avec Des Composés Similaires
Paclobutrazol: A triazole fungicide used as a plant growth retardant by inhibiting gibberellin biosynthesis.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Triapenthenol: A triazole derivative used in agriculture for its growth-regulating effects.
Uniqueness: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific methoxyacyl substitution, which enhances its activity as a plant growth regulator. This structural modification allows it to promote root length more effectively compared to other triazole derivatives .
Propriétés
Numéro CAS |
77315-51-6 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-methoxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)7(13)8(14-4)12-6-10-5-11-12/h5-6,8H,1-4H3 |
Clé InChI |
LDQVUYYJWKPHMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(N1C=NC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)





![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)


![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)

